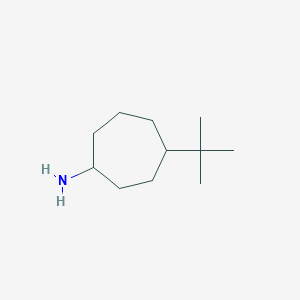
4-Tert-butylcycloheptan-1-amine
Vue d'ensemble
Description
4-Tert-butylcycloheptan-1-amine, also known as 4-TBCA, is an organic compound that belongs to the amine class of molecules. It has a CAS Number of 1465599-56-7 and a molecular weight of 169.31 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-tert-butylcycloheptanamine . The InChI code is 1S/C11H23N/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10H,4-8,12H2,1-3H3 . This indicates that the compound has a cycloheptane ring with a tert-butyl group and an amine group attached.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stable under normal conditions. The compound is slightly soluble in acetone, ethanol, and ether.Applications De Recherche Scientifique
Asymmetric Synthesis of Amines
4-Tert-butylcycloheptan-1-amine, similar to tert-Butanesulfinamide (tBS), is utilized in the asymmetric synthesis of amines, which are pivotal in the development of bioactive molecules, including amino acids and pharmaceutical agents. The process involves condensation with a carbonyl compound, nucleophile addition, and tert-butanesulfinyl group cleavage, demonstrating the compound's utility in preparing diverse amine structures from simple starting materials (Xu, Chowdhury, & Ellman, 2013).
Anticancer Activity
Research on Schiff base ligands incorporating 4-tert-butylphenylamine derivatives has shown potential in anticancer applications. These compounds, when used in cyclometalated Rh(III) and Ir(III) complexes, have demonstrated efficient DNA and protein binding capabilities, indicating their potential in developing new anticancer agents (Mukhopadhyay et al., 2015).
Advanced Materials and 3D Printing
The compound has been used in the development of high-performance photoinitiating systems (PISs) for free radical photopolymerization and cationic photopolymerization under LED light. This application is significant in 3D printing technologies, where such systems enable the fabrication of 3D patterns with reversible shape-memory effects, paving the way for advancements in 4D printing (Chen et al., 2021).
Improved Synthesis Techniques
In synthetic chemistry, this compound derivatives have been employed to improve the synthesis of various compounds. For example, improved synthesis methods have been developed for benzylidene derivatives, showcasing the versatility and efficiency of using secondary amines in chemical synthesis (Wang et al., 2014).
Supramolecular Chemistry
This compound and its derivatives have been explored in the creation of supramolecular structures, such as thiacalix[4]arenes, for the recognition of amino- and dicarboxylic acids. These studies highlight the compound's role in developing new materials with potential applications in sensing, molecular recognition, and self-assembly (Andreyko et al., 2014).
Safety and Hazards
The compound is classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . This indicates that it can cause severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-tert-butylcycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9-10H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRUOAOJNGXQNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


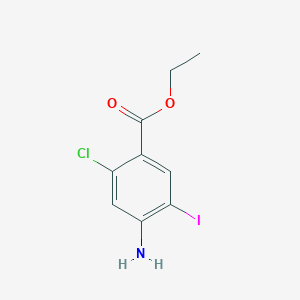
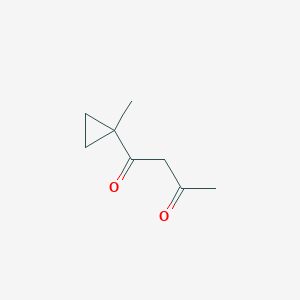


![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)


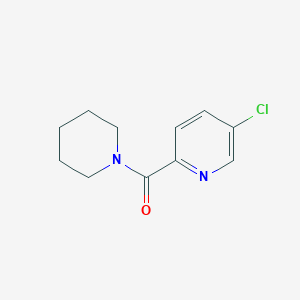
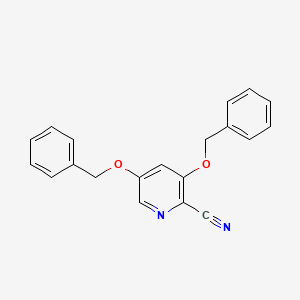
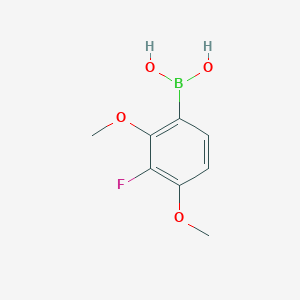
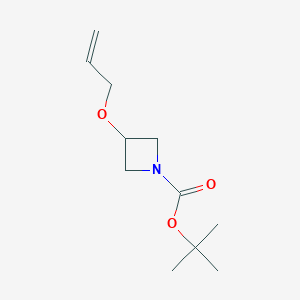

![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine hydrochloride](/img/structure/B1442453.png)

